Corynantheine

Description

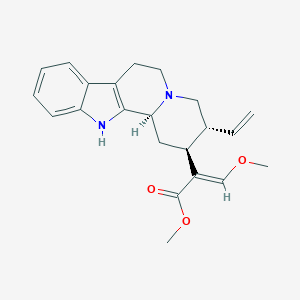

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-XPOGPMDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt) | |

| Record name | Corynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401317727 | |

| Record name | Corynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18904-54-6 | |

| Record name | Corynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18904-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution

Botanical Sources of Corynantheine and Analogues

This compound and its related alkaloids are found in several plant genera, with specific species being notable sources.

Pseudocinchona africana (synonym Corynanthe pachyceras) is identified as a source of this compound doctorlib.orgtandfonline.comcore.ac.ukmedchemexpress.com. The bark of this species contains approximately 5.8% to 6% indole (B1671886) alkaloids, which include this compound alongside other related compounds such as corynanthine (B1669447), corynanthidine, corynantheidine (B1225087), corynoxein, and β-yohimbine doctorlib.orgtandfonline.comgoogle.com. Research indicates that this compound and dihydrothis compound (B1227059) are present at lower concentrations in the roots of Uncaria rhynchophylla, while Pseudocinchona africana is noted as a source for this compound zobodat.at.

Mitragyna speciosa, commonly known as kratom, is another significant source of indole alkaloids, including those related to the corynanthe-type structure. While mitragynine (B136389) is the predominant alkaloid in Mitragyna speciosa, this compound has also been detected in trace amounts in some studies zobodat.atamegroups.cnnih.govmdpi.comnih.govjst.go.jpresearchgate.netresearchgate.net. For instance, Mitragyna speciosa leaves have been found to contain corynanthe-type indole alkaloids, with mitragynine being the major component, alongside other related compounds jst.go.jpresearchgate.net. Trace amounts of corynoxeine (B1451005), a related alkaloid, have also been reported in kratom products mdpi.com.

Corynanthe pachyceras is a key species within the Corynanthe genus and is well-documented as a source of this compound doctorlib.orggoogle.commdpi.comgoogle.comthieme-connect.com. The bark of Corynanthe pachyceras contains approximately 5.8% to 6% indole alkaloids, which are categorized as this compound or yohimbine (B192690) types doctorlib.orggoogle.comgoogle.com. Specifically, studies have isolated this compound, dihydrothis compound, corynantheidine, α-yohimbine, and corynanthine from this plant mdpi.comthieme-connect.com. The genus Corynanthe is closely related to Pausinystalia yohimba, and its species are known to contain indole alkaloids of the corynanthein-yohimbine group doctorlib.org.

Uncaria rhynchophylla is a notable source of various indole and oxindole (B195798) alkaloids, with this compound and its isomers being among them zobodat.atamegroups.cnnih.govresearchgate.netmdpi.comresearchgate.netnih.govmdpi.comrroij.comresearchgate.net. Research indicates that while the leaves and branches of Uncaria rhynchophylla contain oxindole alkaloids like rhynchophylline (B1680612) and isorhynchophylline (B1663542), the roots predominantly yield indole alkaloids, including hirsuteine (B1222544), hirsutine, and, at lower concentrations, this compound and dihydrothis compound zobodat.atamegroups.cnresearchgate.net. Studies analyzing the alkaloid profile of Uncaria rhynchophylla for potential therapeutic applications in Alzheimer's disease have identified this compound as a key component nih.govmdpi.comresearchgate.net.

Geographical and Ecogeographical Influences on Alkaloid Profiles

The geographical origin and ecogeographical factors play a crucial role in shaping the alkaloid profiles of plants, including the concentration and types of indole alkaloids present. For Mitragyna speciosa (Kratom), studies have shown that alkaloid content, including mitragynine and other related compounds, varies significantly based on geographical location, climate, soil type, and environmental pressures ut.ac.idfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govfrontiersin.org. For instance, kratom cultivated in Indonesia often exhibits higher mitragynine content compared to samples from other Southeast Asian nations, while Malaysian kratom may contain higher levels of 7-hydroxymitragynine (B600473) ut.ac.id. Thai kratom samples have shown variations in alkaloid profiles depending on the specific growth region, with certain southern regions identified as potentially better for producing high-mitragynine kratom mdpi.com. Environmental factors such as soil composition (e.g., calcium and magnesium) and climate conditions (e.g., temperature, rainfall) are also reported to influence alkaloid production frontiersin.orgmdpi.comnih.gov.

While specific data linking geographical factors directly to this compound concentration in Uncaria rhynchophylla or Corynanthe pachyceras is less detailed in the provided search results, the general principle of ecogeographical influence on alkaloid biosynthesis is well-established across plant species nih.govuchicago.eduresearchgate.netbioone.orgbiorxiv.org. These factors can impact the expression of genes involved in alkaloid synthesis and accumulation, leading to variations in the phytochemical composition of plants from different regions.

Variations in Alkaloid Content across Plant Organs and Chemotypes

Alkaloid accumulation in plants is not uniform; it often varies significantly between different plant organs (e.g., roots, leaves, bark, stems) and can also differ between distinct chemotypes within the same species.

In Uncaria rhynchophylla, a notable variation in alkaloid content has been observed between plant organs. The roots of Uncaria rhynchophylla are reported to contain almost exclusively indole alkaloids, primarily hirsuteine and hirsutine, with this compound and dihydrothis compound present at lower concentrations. In contrast, the leaves, lateral branches, and upper stem parts show a prevalence of oxindole alkaloids like isorhynchophylline and rhynchophylline, as well as their unsaturated counterparts zobodat.at. The bark of the stem contains both indole and oxindole alkaloids zobodat.at.

For Mitragyna speciosa, variations in alkaloid content are also evident between plant parts and across different strains (chemotypes). While mitragynine is most abundant in mature leaves, juvenile leaves may accumulate higher amounts of corynanthe-type alkaloids like corynantheidine ufl.edu. Studies on Mitragyna speciosa have also identified distinct chemotypes, where variations in alkaloid profiles, including the relative proportions of mitragynine, speciogynine, and other alkaloids, can be significant even among plants grown in close proximity researchgate.netnih.govfrontiersin.orgufl.eduthieme-connect.com. For example, some Mitragyna speciosa cultivars exhibit lower mitragynine content and may accumulate other alkaloids like mitraphylline, which is characteristic of other Mitragyna species ufl.edu.

The bark of Corynanthe pachyceras is a rich source of indole alkaloids, including this compound, with studies indicating that roots may contain different alkaloid profiles compared to aerial parts, though specific comparative data for this compound across organs in C. pachyceras is less detailed in the provided results doctorlib.orgzobodat.atmdpi.comthieme-connect.com.

Compound List

this compound

Dihydrothis compound

Hirsuteine

Hirsutine

Rhynchophylline

Isorhynchophylline

Corynoxeine

Isocorynoxeine

Akuammigine

Corynanthine

Corynanthidine

Corynantheidine

Mitragynine

7-hydroxymitragynine

Speciogynine

Speciociliatine

Mitraciliatine

Mitragynine oxindole B

Isospeciofoline

Speciociliatine N(4)-oxide

Mitraphylline

Isopaynantheine

Isomitraphylline

Isospeciofoleine

Speciofoline

Corynoxine A

Geissoschizine methyl ether

Isocorynoxeine N-oxide

Rhynchophylline N-oxide

Isorhynchophylline N-oxide

Geissoschizic acid

Geissoschizic acid N4-oxide

3b-sitsirikine N4-oxide

Speciogynine

Mitraciliatine

Mitragynine pseudoindoxyl

Angustidine

Angustoline

Palmatine

Berberine

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in isolating Corynantheine involves its extraction from the raw plant material, typically the dried and powdered leaves or bark. The choice of extraction method is crucial for maximizing the yield and purity of the target alkaloid.

Solvent-based extraction is a foundational technique that leverages the differential solubility of alkaloids in various organic solvents. The selection of a solvent is guided by the principle of "like dissolves like," where the polarity of the solvent is matched with the polarity of the target compound. researchgate.net Alkaloids like this compound, in their free base form, are generally soluble in polar organic solvents. crbb-journal.com

Commonly employed solvents for the extraction of Corynanthe-type alkaloids include methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607). crbb-journal.comjournalmpci.com Research on Mitragyna speciosa has shown that methanol and ethanol are effective in extracting a broad range of alkaloids. nih.gov A sequential extraction strategy is often utilized to enhance the purity of the extract. This process may begin with a non-polar solvent like hexane (B92381) to remove fats, waxes, and chlorophyll. researchgate.netijstr.org Following this initial defatting step, solvents of increasing polarity, such as chloroform or ethyl acetate, and finally a highly polar solvent like methanol or ethanol, are used to extract the alkaloids. researchgate.netijstr.org This sequential approach fractionates the extract based on the polarity of the constituent compounds. researchgate.net

Table 1: Solvents Used in the Extraction of this compound and Related Alkaloids

| Solvent | Polarity | Typical Use in Extraction |

| Hexane | Non-polar | Initial extraction to remove non-polar impurities (e.g., fats, waxes, chlorophyll) |

| Dichloromethane | Intermediate Polarity | Extraction of alkaloids and other medium-polarity compounds |

| Ethyl Acetate | Intermediate Polarity | Extraction of alkaloids, often used after a non-polar solvent wash |

| Chloroform | Intermediate Polarity | Extraction of alkaloids from defatted plant material |

| Ethanol | Polar | Extraction of a broad range of polar compounds, including alkaloids |

| Methanol | High Polarity | Final extraction step to capture highly polar alkaloids and their salts |

This technique, also known as acid-base extraction, exploits the basic nature of alkaloids. crbb-journal.com this compound, containing nitrogen atoms in its structure, can be protonated in an acidic environment to form a salt, or deprotonated in a basic environment to exist as a free base. These two forms exhibit significantly different solubilities.

The general procedure involves the following steps:

The crude plant extract, dissolved in an organic solvent, is treated with an acidic aqueous solution (e.g., dilute hydrochloric or acetic acid). crbb-journal.comnih.gov

The basic alkaloids partition into the acidic aqueous layer as their water-soluble salts, leaving behind neutral and acidic impurities in the organic layer.

The aqueous layer containing the alkaloid salts is then separated and basified by adding a base, such as ammonium (B1175870) hydroxide, to a pH typically around 9. researchgate.net

This change in pH converts the alkaloid salts back into their free base form, which is less soluble in water and can be extracted back into an immiscible organic solvent (e.g., chloroform or dichloromethane). researchgate.net

This process effectively concentrates the alkaloids and removes many non-alkaloidal impurities, providing a more refined extract for subsequent chromatographic purification. crbb-journal.com The retention and separation of alkaloids in liquid chromatography can also be significantly influenced by the pH of the mobile phase, a principle that is foundational to this extraction strategy. nih.govresearchgate.net

Chromatographic Separation Technologies

Following initial extraction and preliminary purification, chromatographic methods are employed to separate this compound from other closely related alkaloids. These high-resolution techniques are indispensable for achieving high purity. column-chromatography.com

Column chromatography is a widely used preparative technique for the purification of alkaloids from crude extracts. column-chromatography.comscirp.org The method involves a stationary phase, typically silica (B1680970) gel or alumina, packed into a glass column. youtube.comresearchgate.net

The separation process is as follows:

The crude alkaloid extract is loaded onto the top of the column.

A mobile phase, consisting of a single solvent or a mixture of solvents, is passed through the column.

Compounds within the extract move down the column at different rates based on their polarity and affinity for the stationary and mobile phases. youtube.com Less polar compounds tend to travel faster with a non-polar mobile phase, while more polar compounds are retained more strongly by the polar silica gel stationary phase. youtube.com

By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted from the column and collected in separate fractions. researchgate.net

For alkaloid separation, silica gel is a frequently used stationary phase. column-chromatography.com The choice of mobile phase solvents, often combinations like chloroform-methanol-ammonia, is critical for achieving effective separation of individual alkaloids. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of individual compounds in a mixture. austinpublishinggroup.comnih.gov It offers high resolution and sensitivity, making it ideal for separating structurally similar alkaloids. phcogres.com

In the context of this compound and other indole (B1671886) alkaloids, reversed-phase HPLC is the most common modality. nih.gov

Stationary Phase : A non-polar stationary phase is used, typically a C18 (octadecylsilyl) bonded silica column. phcogres.comnih.gov

Mobile Phase : A polar mobile phase is employed, usually consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Buffers or additives such as formic acid or ammonium acetate are often included to control the pH and improve peak shape. nih.govnih.gov

Separation Principle : Compounds are separated based on their hydrophobicity. More polar compounds have a lower affinity for the non-polar stationary phase and elute earlier, while less polar compounds are retained longer.

The pH of the mobile phase is a critical parameter in the HPLC separation of alkaloids, as it affects their ionization state and, consequently, their retention time on the column. nih.gov

Table 2: Typical HPLC Parameters for Indole Alkaloid Analysis

| Parameter | Description | Common Examples |

| Column Type | Reversed-Phase | µ-Bondapak C18, Shim-pack VP-ODS C18 |

| Mobile Phase | Mixture of aqueous and organic solvents | Acetonitrile/Water with 0.1% Formic Acid, Methanol/Phosphate Buffer (pH 7.5) |

| Detector | Spectrophotometric or Mass Spectrometric | Photodiode Array (PDA), Mass Spectrometry (MS) |

| Flow Rate | Rate at which mobile phase passes through the column | 0.5 - 1.5 mL/min |

Optimum Performance Laminar Chromatography (OPLC) is a sophisticated planar chromatography technique that merges the principles of HPLC and Thin-Layer Chromatography (TLC). slideshare.netresearchgate.net It utilizes a planar stationary phase enclosed in a pressurized chamber, through which a solvent is pumped at a constant flow rate. researchgate.net

Key features of OPLC include:

Enhanced Resolution : The use of a pressurized system results in a more homogenous flow of the mobile phase, leading to improved separation efficiency compared to traditional TLC. slideshare.net

Versatility : OPLC can be used for both analytical and preparative separations and can be operated in on-line or off-line modes. slideshare.net

High Throughput : The planar format allows for the simultaneous analysis of multiple samples, increasing throughput. researchgate.net

OPLC has been successfully applied to the analysis of various plant extracts, including those containing alkaloids. researchgate.net It serves as a powerful tool for fingerprinting complex herbal extracts and for the isolation of specific natural products. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful analytical tool for the qualitative and quantitative analysis of phytoconstituents, including alkaloids like this compound. nih.gov It is an advancement of conventional Thin-Layer Chromatography (TLC), offering better resolution, higher sensitivity, and improved reproducibility. nih.gov While specific HPTLC protocols exclusively for this compound are not extensively detailed in publicly available literature, a standardized methodology can be extrapolated based on the analysis of indole alkaloids from various plant sources. e-ompa.org

The primary application of HPTLC in this context is for fingerprinting analysis of the crude plant extract to confirm the presence of this compound, and to develop and optimize separation conditions for larger-scale purification techniques.

Methodology Overview:

Stationary Phase: HPTLC analysis is typically performed on plates pre-coated with silica gel 60 F254. This stationary phase is weakly acidic and separates compounds based on polarity. column-chromatography.com

Sample Application: The crude alkaloid extract, dissolved in a suitable solvent like methanol, is applied to the HPTLC plate as narrow bands using an automated applicator. This ensures precision and reproducibility. e-ompa.org

Mobile Phase (Solvent System): The selection of the mobile phase is critical for achieving good separation. For alkaloids, a mixture of solvents is typically used. The polarity of the solvent system is adjusted to optimize the resolution of the target compound from other alkaloids in the extract. A common approach involves testing various combinations of non-polar and polar solvents.

Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

Detection and Densitometry: After development, the plate is dried and the separated bands are visualized under UV light (at 254 nm and 366 nm). The bands can also be treated with a derivatizing agent, such as Dragendorff's reagent, which is specific for alkaloids, to enhance visualization. Quantitative analysis is performed using a densitometer, which measures the absorbance or fluorescence of the bands. e-ompa.org

The table below illustrates a hypothetical optimization of the mobile phase for the separation of this compound from related alkaloids. The Retention Factor (Rf) value indicates the distance traveled by the compound relative to the solvent front; optimal separation is usually achieved when compounds have distinct Rf values.

Table 1: Hypothetical HPTLC Mobile Phase Optimization for this compound Analysis

| Solvent System (v/v/v) | Hypothetical Rf (Yohimbine) | Hypothetical Rf (this compound) | Hypothetical Rf (Corynanthine) | Observations |

|---|---|---|---|---|

| Toluene : Ethyl Acetate : Diethylamine (7:2:1) | 0.55 | 0.52 | 0.48 | Poor resolution between Yohimbine (B192690) and this compound. |

| Chloroform : Methanol : Ammonia (9:1:0.1) | 0.65 | 0.58 | 0.55 | Improved separation, but some band tailing observed. |

| Ethyl Acetate : Methanol : Water (10:1.35:1) | 0.72 | 0.62 | 0.59 | Good separation with distinct, compact bands. Suitable for quantification. |

Advanced Purification and Enrichment Strategies

Following initial extraction and preliminary separation, advanced chromatographic techniques are required to isolate this compound with high purity. These methods are essential for obtaining reference standards and for detailed pharmacological studies.

Counter-Current Chromatography (CCC):

Counter-current chromatography is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. mdpi.comresearchgate.net This technique is particularly well-suited for the separation of alkaloids from complex crude extracts. dntb.gov.ua

In CCC, a biphasic solvent system is used. One liquid phase serves as the stationary phase, while the other serves as the mobile phase. The separation is based on the differential partitioning of the solutes (alkaloids) between the two immiscible liquid phases. nih.gov

A specialized form of this technique, known as pH-zone-refining CCC, is highly effective for separating basic compounds like alkaloids. researchgate.net In this method, a retainer acid is added to the stationary phase and a displacer base is added to the mobile phase. This creates a pH gradient within the CCC column, causing the alkaloids to focus into sharp, well-separated rectangular peaks according to their pKa values and hydrophobicity. researchgate.net This allows for the separation of large quantities of crude extract in a single run. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

Preparative HPLC is a high-resolution technique used for the final purification of target compounds. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. column-chromatography.com For alkaloid purification, reversed-phase columns (e.g., C18) are commonly employed.

The process typically involves:

Column Selection: A C18 column is often chosen for the separation of indole alkaloids.

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of a weak solvent (e.g., water with an acid modifier like formic or acetic acid) and gradually increasing the proportion of a stronger organic solvent (e.g., acetonitrile or methanol). The acid modifier helps to ensure sharp peaks by protonating the alkaloids.

Detection: A UV detector is used to monitor the column effluent, and fractions are collected as the peaks corresponding to specific compounds elute.

Fraction Analysis: The collected fractions are analyzed (e.g., by HPTLC or analytical HPLC) to confirm the purity of the isolated this compound.

The table below summarizes the attributes of these advanced purification techniques as they would apply to the isolation of this compound.

Table 2: Comparison of Advanced Purification Strategies for this compound

| Technique | Principle | Advantages for this compound Isolation | Limitations |

|---|---|---|---|

| Counter-Current Chromatography (CCC) | Liquid-liquid partition | High sample loading capacity; no irreversible adsorption; high recovery rate. researchgate.net | Solvent system selection can be complex and time-consuming. |

| pH-Zone-Refining CCC | Ion-pair partition with pH gradient | Excellent for separating alkaloids with different pKa values; high resolution and loading capacity. researchgate.net | Requires careful selection of retainer acid and displacer base. |

| Preparative HPLC | Adsorption/Partition on a solid stationary phase | Very high resolution for final polishing steps; well-established and reproducible. | Lower sample capacity compared to CCC; potential for sample loss on the column. column-chromatography.com |

Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Transformations in Corynantheine Biosynthesis

Enzymatic Epimerization Processes

Epimerization, the process of interconverting stereoisomers at a chiral center, plays a critical role in generating the structural diversity of MIAs. In the biosynthesis of certain MIA classes, including those leading to spirooxindole alkaloids derived from corynanthe-type precursors, specific enzymatic machinery has been identified. Research in Mitragyna speciosa (kratom) has implicated an oxidase/reductase enzyme pair in catalyzing the epimerization of 3S-configured MIAs to their 3R-configured counterparts biorxiv.orgdntb.gov.ua. This enzyme pair demonstrates broad substrate specificity, suggesting its involvement in the formation of numerous 3R-MIAs and subsequent spirooxindole derivatives biorxiv.org.

Proposed Biosynthetic Routes for Specific this compound-Type Alkaloids

The metabolic fate of strictosidine (B192452) aglycone branches into various pathways, leading to different MIA skeletons. Key intermediates and enzymatic steps define the routes to specific this compound-type alkaloids.

Following the enzymatic hydrolysis of strictosidine by strictosidine β-D-glucosidase (SGD), the resulting strictosidine aglycone can undergo various transformations. In the biosynthesis of this compound-type alkaloids, such as those found in Mitragyna speciosa, the aglycone is first processed by medium-chain alcohol dehydrogenases (e.g., MsDCS1, MsDCS2) which catalyze the reduction of an iminium intermediate. This reduction yields a diastereomeric pair of dihydrothis compound (B1227059) oup.comoup.comacs.orgbiorxiv.org. Subsequently, an enol O-methyltransferase (e.g., MsEnoMT4, MsOMT1) catalyzes the enol methylation of dihydrothis compound, leading to the formation of corynantheidine (B1225087) oup.comoup.comacs.orgbiorxiv.org. Corynantheidine serves as a crucial precursor for further modifications, ultimately leading to compounds like mitragynine (B136389) oup.comacs.org.

Oxindole (B195798) alkaloids, including compounds like corynoxeine (B1451005) and isocorynoxeine, represent a significant branch of MIA biosynthesis. These alkaloids are characterized by an oxindole moiety within their structure. While specific detailed pathways for all oxindole alkaloids are still under investigation, research indicates that enzymes involved in the epimerization processes and subsequent cyclization steps can lead to the formation of the spirooxindole scaffold dntb.gov.uanih.gov. The development of synthetic platforms has enabled access to corynoxine (B600272) and related spirooxindole structures, highlighting their connection to the broader this compound alkaloid family nih.gov.

Several key intermediates act as branching points in the complex MIA biosynthetic network. 4,21-Dehydrogeissoschizine is a pivotal intermediate formed from the strictosidine aglycone equilibrium rsc.orguni-muenchen.denih.govresearchgate.net. This compound is a direct precursor to cathenamine (B1202132), catalyzed by cathenamine synthase, and further transforms into heteroyohimbine alkaloids such as ajmalicine (B1678821), 19-epiajmalicine, and tetrahydroalstonine (B1682762) rsc.orguni-muenchen.deresearchgate.net. 4,21-Dehydrogeissoschizine also serves as a precursor for the formation of the catharanthine (B190766) and tabersonine (B1681870) pathways, which lead to iboga and aspidosperma alkaloids, respectively nih.govresearchgate.net.

Another significant intermediate is This compound aldehyde . It is proposed to be formed through the reduction of strictosidine aglycone, potentially via a this compound iminium intermediate acs.orgresearchgate.net. This aldehyde can undergo further transformations, including de-esterification and decarboxylation, to yield other intermediates like corynantheal (B1254762) acs.org. The reduction of dehydrogeissoschizine can also lead to dihydro-series products, indicating complex redox reactions at this stage of the pathway acs.org.

Table 1: Key Intermediates and Transformations in Corynanthe-Type MIA Biosynthesis

| Intermediate | Precursor/Transformation | Product(s) | Key Enzymes/Conditions |

| Strictosidine Aglycone | Deglycosylation of Strictosidine | Cathenamine, this compound iminium, 4,21-Dehydrogeissoschizine, etc. | Strictosidine β-D-glucosidase (SGD) |

| 4,21-Dehydrogeissoschizine | From Strictosidine Aglycone (via equilibrium) | Cathenamine, Ajmalicine, 19-epiajmalicine, Tetrahydroalstonine, Geissoschizine | Cathenamine synthase, NADPH-dependent reactions |

| This compound Aldehyde | Reduction of Strictosidine Aglycone | Dihydrothis compound aldehyde, Corynantheal | Medium-chain alcohol dehydrogenase (CpDCS) |

| Dihydrothis compound | Reduction of this compound iminium/aldehyde | Corynantheidine | MsDCS1, MsDCS2, MsDCS3, MsDCS4 (Reductases) |

| Corynantheidine | Enol methylation of Dihydrothis compound | Mitragynine (further steps) | MsEnoMT4, MsOMT1 (Enol O-methyltransferase) |

Reconstitution and Engineering of Biosynthetic Pathways in Heterologous Hosts

The complexity and low abundance of MIAs in their native plant sources necessitate alternative production strategies. Metabolic engineering in heterologous hosts, particularly Saccharomyces cerevisiae (baker's yeast), has emerged as a powerful approach oup.comnih.govresearchgate.netoup.com.

Engineered strains of Saccharomyces cerevisiae have been successfully developed to produce the universal MIA precursor, strictosidine, at titers of 30-40 mg/L oup.comnih.govresearchgate.net. Furthermore, these platforms have been expanded to reconstitute downstream pathways, enabling the production of complex alkaloids belonging to the heteroyohimbine and this compound families oup.comnih.govresearchgate.netoup.com. For instance, strains have been engineered to produce corynantheidine, a key precursor in the mitragynine pathway, at titers of approximately 1 mg/L oup.comnih.govresearchgate.net. The production of dihydrothis compound has also been demonstrated in these yeast systems, utilizing enzymes such as MsDCS1 oup.com. These efforts involve the strategic integration of genes encoding biosynthetic and accessory enzymes into the yeast genome, often employing optimized promoter systems oup.comnih.govresearchgate.net. This microbial platform provides a valuable starting point for further engineering to enhance titers and access a broader range of MIA analogs through fermentation oup.comnih.govresearchgate.net.

Table 2: MIA Production in Engineered Saccharomyces cerevisiae

| Alkaloid Produced | Titer (approx.) | Key Enzymes Involved (Examples) |

| Strictosidine | 30-40 mg/L | Pathway enzymes for strictosidine biosynthesis |

| Serpentine/Alstonine | ~5 mg/L | Downstream enzymes for heteroyohimbine family |

| Corynantheidine | ~1 mg/L | MsDCS1, MsEnoMT4 (for conversion to dihydrothis compound/corynantheidine) |

| Dihydrothis compound | Not specified | MsDCS1 |

Compound List

4,21-Dehydrogeissoschizine

Ajmalicine

Cathenamine

Catharanthine

Corynantheal

Corynanthe aldehyde

this compound

Corynantheidine

Corynantheol

Corynoxeine

Corynoxeine B

Dihydrothis compound

Dihydrocorynantheal

Geissoschizine

Isocorynoxeine

Mitragynine

Strictosidine

Strictosidine Aglycone

Tabersonine

Tetrahydroalstonine

Uncarine A

Uncarine B

Chemical Synthesis Approaches

Total Synthesis Strategies for Corynantheine and its Congeners

The total synthesis of this compound and its related alkaloids has been approached through various strategic bond disconnections and ring-construction sequences. A significant portion of these efforts has focused on creating a versatile intermediate that can be elaborated into a range of structurally diverse family members.

One common strategic approach involves the initial construction of a functionalized piperidine (B6355638) D-ring, which is then fused to the indole (B1671886) core. For instance, the total synthesis of (±)-dihydrocorynantheol and the formal total syntheses of (±)-corynantheine and (±)-ajmalicine have been achieved via an enamine annulation between 3,4-dihydro-1-methyl-β-carboline and dimethyl 3-methoxyallylidenemalonate. This key step forms a hexahydroindolo[2,3-a]quinolizine intermediate, which is then stereoselectively converted to the target alkaloids.

More recent strategies have focused on developing unified platforms capable of accessing a wide array of this compound-type alkaloids, including those with indole, spirooxindole, and pseudoindoxyl cores. rsc.orgoup.com One such platform has enabled the first enantioselective total synthesis of (−)-corynantheidine pseudoindoxyl, the first asymmetric syntheses of (+)-corynoxine and (−)-corynoxine B, and enantioselective routes to (−)-corynantheidol and (−)-corynantheidine. researchgate.netnih.govnorthwestern.edu This approach underscores a shift towards efficiency and diversity, allowing for comprehensive biological investigations of this alkaloid family. rsc.orgoup.com Another collective synthesis strategy relies on a common intermediate that possesses a "chirality-tunable structure unit," which allows for the stereocontrolled introduction of key chiral centers and divergent access to both this compound-type and heteroyohimbine-type alkaloids.

The table below summarizes selected total synthesis achievements for this compound and its congeners, highlighting the diversity of strategies employed.

| Target Compound | Key Strategy / Intermediate | Type of Synthesis |

| (±)-Dihydrocorynantheol | Enamine annulation | Racemic Total Synthesis |

| (±)-Corynantheine | Formal synthesis from a common indolo[2,3-a]quinolizine (B11887597) intermediate | Racemic Formal Synthesis |

| (±)-Ajmalicine | Formal synthesis from a common indolo[2,3-a]quinolizine intermediate | Racemic Formal Synthesis |

| (−)-Corynantheidine Pseudoindoxyl | Catalytic, asymmetric platform | Enantioselective Total Synthesis |

| (+)-Corynoxine & (−)-Corynoxine B | Catalytic, asymmetric platform | Asymmetric Total Synthesis |

| (−)-Corynantheidol | Catalytic, asymmetric platform | Enantioselective Synthesis |

| (−)-Corynantheidine | Catalytic, asymmetric platform | Enantioselective Synthesis |

Enantioselective Synthesis Methodologies

Controlling the absolute stereochemistry of the multiple chiral centers in the this compound scaffold is a central challenge. Modern synthetic efforts have heavily relied on enantioselective methodologies to produce single enantiomers, which are crucial for studying biological activity.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of this compound alkaloids. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

N-Heterocyclic Carbene (NHC) Catalysis: The field of NHC organocatalysis has provided particularly effective methods for constructing the corynanthe core. Researchers have developed a highly enantio- and diastereoselective NHC-catalyzed annulation to build the tetracyclic core of Corynanthe alkaloids. This key transformation, combined with an amidation/N-acyliminium ion cyclization, allows for the rapid assembly of a versatile tetracyclic lactam intermediate. This intermediate serves as a divergent point, enabling access to various diastereomers of the corynanthe skeleton.

Organocatalysis: Beyond NHCs, other organocatalytic methods have been successfully applied. For example, a proline-catalyzed asymmetric addition reaction of 9-tosyl-3,4-dihydro-β-carboline with ketones has been used in the total synthesis of ent-dihydrocorynantheol. Similarly, enantioselective Stork enamine reactions, utilizing chiral primary amine catalysts, have been employed to construct functionalized piperidine rings with high enantiomeric excess, a key step in the synthesis of related yohimbine-type alkaloids. nih.gov

Metal Catalysis: Chiral metal complexes are also central to many asymmetric strategies. Asymmetric hydrogenation using chiral metal catalysts, for instance, has been applied to the enantioselective synthesis of indoloquinolizidines, which are core structures of this compound alkaloids.

The following table highlights various asymmetric catalysis methods used in the synthesis of this compound and related alkaloids.

| Catalysis Type | Catalyst Example | Key Transformation | Application |

| NHC Organocatalysis | Chiral Triazolium Salt | Enantio- and diastereoselective annulation | Construction of tetracyclic Corynanthe alkaloid core |

| Amine Organocatalysis | L-Proline | Asymmetric Mannich/addition reaction | Synthesis of ent-dihydrocorynantheol |

| Amine Organocatalysis | Chiral Primary Amine | Enantioselective Stork enamine reaction | Construction of enantioenriched piperidine rings |

| Metal Catalysis | Chiral Ru- or Rh-complexes | Asymmetric hydrogenation | Synthesis of chiral indoloquinolizidines |

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. A chiral pool or "chiron" approach utilizes these molecules as starting materials, incorporating their pre-existing stereocenters into the final target molecule.

In the context of this compound alkaloids, the most significant chiral pool precursor is the monoterpene secologanin (B1681713) . nih.gov Biosynthetically, all monoterpenoid indole alkaloids, including this compound, are derived from the condensation of tryptamine (B22526) with secologanin. researchgate.net This natural pathway has inspired synthetic strategies that use secologanin as a chiral starting material. Such a biomimetic approach directly installs the complex stereochemistry of the terpenoid portion of the molecule, significantly simplifying the synthetic challenge. For example, indole alkaloids of the Corynanthe type have been successfully synthesized from secologanin, with the key steps mirroring the proposed biosynthetic sequence. rsc.org

While powerful, chiral pool approaches can have drawbacks, such as the need for multiple protecting group manipulations and steps to remove unwanted functionality. nih.gov Consequently, many recent syntheses have favored asymmetric catalytic methods which can build the chiral centers from achiral precursors with greater flexibility and efficiency. nih.gov

With multiple stereocenters, this compound alkaloids exist as a family of diastereomers (e.g., this compound, dihydrothis compound (B1227059), hirsutine). Diastereoselective synthesis aims to produce a single diastereomer out of many possibilities. A more advanced strategy, diastereodivergent synthesis, seeks to develop methods that can selectively access multiple different diastereomers from a common intermediate, simply by changing reagents or reaction conditions.

A key strategy for achieving diastereoselectivity involves substrate control, where the existing stereocenters in an advanced intermediate direct the stereochemical outcome of subsequent reactions. For example, the NHC-catalyzed annulation mentioned previously is not only enantioselective but also highly diastereoselective, setting up a specific arrangement of stereocenters in the alkaloid core.

Diastereodivergent approaches offer significant flexibility. A recently developed strategy for the collective synthesis of Corynanthe alkaloids is based on a common intermediate with a "chirality-tunable structure unit." This allows for the stereocontrolled introduction of the C15 and C20 chiral centers, enabling divergent access to different diastereomers within the family. This level of control is crucial for synthesizing specific isomers like this compound and its epimer speciogynine, which can exhibit markedly different biological activities.

Key Reaction Methodologies in this compound Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of this compound and a vast number of other indole alkaloids. This powerful reaction constructs the tetracyclic β-carboline core of the alkaloid framework in a single step.

The reaction involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization. The mechanism begins with the formation of a Schiff base or, under acidic conditions, a more electrophilic iminium ion. The electron-rich indole nucleus then acts as a nucleophile, attacking the iminium ion to close the C-ring and form a spirocycle intermediate. A subsequent rearrangement and deprotonation restores aromaticity, yielding the tetrahydro-β-carboline product.

In the biosynthesis of this compound, the enzyme strictosidine (B192452) synthase catalyzes a Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. researchgate.netnih.gov This biological transformation has been mirrored in numerous total syntheses, where a tryptamine derivative is reacted with a chiral aldehyde fragment corresponding to the terpenoid portion of the molecule. The stereochemical outcome of the Pictet-Spengler reaction is critical, as it often sets the C3 stereocenter of the alkaloid. Asymmetric variants of the Pictet-Spengler reaction, using chiral Brønsted acids or other catalysts, have also been developed to achieve enantioselectivity.

Intramolecular Blaise Reactions

A notable advancement in the asymmetric synthesis of this compound alkaloids has been the application of the intramolecular Blaise reaction. This reaction, which traditionally involves the formation of a β-enamino ester or a β-keto ester from the reaction of a nitrile with an α-haloester in the presence of zinc, has been adapted to facilitate the stereocontrolled cyclization of key intermediates. wikipedia.orgorganic-chemistry.org

In the synthesis of this compound precursors, a chiral auxiliary is often employed to direct the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer. The intramolecular nature of the reaction in this context allows for the efficient construction of the piperidine ring system embedded within the indolo[2,3-a]quinolizidine framework. Research has demonstrated the successful asymmetric total synthesis of this compound family alkaloids, such as (-)-corynantheidol and (-)-dihydrocorynantheol, utilizing this methodology. acs.orgacs.orgresearchgate.net The key step involves the zinc-mediated cyclization of a nitrile-containing ester, where the stereochemistry is controlled with high fidelity.

Key Features of the Intramolecular Blaise Reaction in this compound Synthesis:

| Feature | Description |

| Reaction Type | Intramolecular cyclization |

| Key Reagents | Zinc, α-haloester derivative, nitrile moiety |

| Key Transformation | Formation of a cyclic β-enamino ester |

| Application | Asymmetric synthesis of the piperidine D-ring of this compound alkaloids |

| Products | (-)-Corynantheidol, (-)-Dihydrocorynantheol |

This approach provides a powerful tool for the enantioselective synthesis of the this compound skeleton, offering a convergent and efficient route to these complex natural products.

Reductive Photocyclization of Enamides

Reductive photocyclization of enamides is another powerful strategy for the construction of nitrogen-containing heterocyclic systems, including the core structures of various alkaloids. clockss.orgbeilstein-journals.orgnih.gov This photochemical reaction involves the irradiation of an enamide, typically in the presence of a reducing agent, to induce a cyclization cascade that forms a new ring. clockss.org The work of Ichiya Ninomiya and colleagues has been pivotal in developing and applying this methodology to alkaloid synthesis. rsc.orgrsc.orgrsc.orgcrossref.org

While a direct total synthesis of this compound using this method as the key step is not extensively detailed in the provided results, the principles of the reaction are highly relevant to the construction of the indolo[2,3-a]quinolizidine core. The reaction generally proceeds through an electrocyclic ring closure of the excited enamide, followed by reduction of the resulting intermediate. This method has been successfully employed in the synthesis of protoberberine alkaloids, which share structural motifs with this compound. rsc.org

The versatility of the enamide photocyclization lies in its ability to form different types of cyclic structures depending on the reaction conditions (non-oxidative, oxidative, or reductive). clockss.org Under reductive conditions, typically using a hydride source like sodium borohydride, hydrogenated lactams can be formed, which are valuable intermediates for the synthesis of complex alkaloids. clockss.org

Multicomponent Assembly Processes

Multicomponent assembly processes (MCAPs) offer a highly efficient and convergent approach to the synthesis of complex molecules like this compound and its analogues. nih.govnih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.

A notable example in the context of this compound synthesis is a strategy involving a Mannich-type multicomponent assembly process. nih.govacs.org This approach, followed by a 1,3-dipolar cycloaddition, has been utilized for the rapid and efficient construction of heterocyclic scaffolds that serve as precursors to a diverse library of yohimbine (B192690) and corynanthe alkaloid analogues. nih.govacs.org This methodology allows for the generation of significant molecular complexity in a limited number of steps.

The key steps in this strategy often involve:

Mannich-type reaction: Formation of a carbon-carbon bond by the reaction of an enolizable carbonyl compound with an imine.

Cycloaddition: An intramolecular reaction to form a cyclic adduct, further elaborating the molecular framework.

This approach is particularly powerful for generating libraries of related compounds for biological screening, as the starting materials can be readily varied to produce a wide range of analogues. nih.gov

Synthesis of Novel this compound Analogues and Derivatives

The significant biological activities of this compound and related alkaloids have driven considerable research into the synthesis of novel analogues and derivatives. nih.govresearchgate.netacs.orgnorthwestern.edu These efforts aim to explore the structure-activity relationships (SAR) of this class of compounds and to develop new therapeutic agents. scilit.com

A recently developed catalytic, asymmetric platform has enabled rapid access to a variety of this compound-type alkaloids. nih.govresearchgate.netacs.orgnorthwestern.edu This platform has facilitated the first enantioselective total synthesis of (-)-corynantheidine pseudoindoxyl and the asymmetric syntheses of (+)-corynoxine and (-)-corynoxine B, as well as enantioselective syntheses of (-)-corynantheidol and (-)-corynantheidine. nih.govresearchgate.netacs.orgnorthwestern.edu A key feature of this platform is its ability to produce various classes of this compound alkaloids, including indole, spirooxindole, and pseudoindoxyl forms, allowing for a comprehensive investigation of their biological properties. nih.govresearchgate.netacs.orgnorthwestern.edu

Furthermore, engineered biosynthesis in microorganisms like Saccharomyces cerevisiae has emerged as a promising avenue for producing this compound alkaloids and their analogues. nih.gov By introducing and optimizing the expression of plant-derived biosynthetic genes, it is possible to produce compounds like corynantheidine (B1225087), a precursor to mitragynine (B136389). nih.gov This approach also allows for the generation of novel analogues by feeding halogenated tryptamine precursors to the engineered yeast, leading to the biosynthesis of fluorinated and chlorinated corynantheidine derivatives. nih.gov

Examples of Synthesized this compound Alkaloids and Derivatives:

| Compound | Synthetic Approach | Significance |

| (-)-Corynantheidine pseudoindoxyl | Catalytic, asymmetric platform | First enantioselective total synthesis |

| (+)-Corynoxine and (-)-Corynoxine B | Catalytic, asymmetric platform | First asymmetric syntheses |

| (-)-Corynantheidol | Catalytic, asymmetric platform | Enantioselective synthesis |

| (-)-Corynantheidine | Catalytic, asymmetric platform | Enantioselective synthesis |

| Fluorinated/Chlorinated Corynantheidine | Engineered biosynthesis in yeast | Novel halogenated analogues |

Synthetic Strategies for Indolo[2,3-a]quinolizidine Core Structure

The indolo[2,3-a]quinolizidine skeleton is the defining structural feature of this compound and a vast family of related alkaloids. nih.gov Consequently, the development of efficient and stereoselective methods for its construction has been a central theme in synthetic organic chemistry.

One prominent strategy involves the stereoselective cyclocondensation of enantiopure starting materials derived from the chiral pool, such as (S)- or (R)-tryptophanol. nih.govmdpi.com In this approach, tryptophanol is reacted with a suitable δ-oxoester to form a bicyclic lactam. This intermediate then undergoes a stereocontrolled cyclization onto the indole nucleus to furnish the tetracyclic indolo[2,3-a]quinolizidine core. nih.govmdpi.com This method has been successfully applied to the synthesis of a library of enantiopure indolo[2,3-a]quinolizidines. nih.govmdpi.com

Another powerful approach is the biogenetically inspired enantioselective synthesis, which mimics the proposed biosynthetic pathway of these alkaloids. nih.gov This strategy can involve the stereoselective cyclocondensation of a synthetic equivalent of secologanin with tryptamine or tryptophanol derivatives. nih.gov

Multicomponent reactions, particularly those based on the Pictet-Spengler reaction, have also proven to be highly effective in constructing the indolo[2,3-a]quinolizidine framework. dntb.gov.ua These reactions allow for the rapid assembly of the core structure from simple, readily available starting materials.

Key Synthetic Strategies for the Indolo[2,3-a]quinolizidine Core:

| Strategy | Key Features |

| Stereoselective Cyclocondensation | Utilizes chiral pool starting materials (e.g., tryptophanol); proceeds via a bicyclic lactam intermediate. nih.govmdpi.com |

| Biogenetically Inspired Synthesis | Mimics the natural biosynthetic pathway; often involves secologanin equivalents. nih.gov |

| Multicomponent Reactions | Convergent and efficient; often based on the Pictet-Spengler reaction. dntb.gov.ua |

| Cycloaddition Reactions | Diastereoselective cycloaddition of 3,4-dihydro-β-carbolines with γ,δ-unsaturated β-ketoesters. researchgate.net |

These diverse synthetic strategies highlight the ongoing innovation in the field and provide versatile tools for accessing the structurally complex and biologically significant indolo[2,3-a]quinolizidine alkaloids.

Structural Analysis and Conformational Dynamics

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide direct experimental evidence for the molecular architecture of Corynantheine, allowing for the assignment of atoms and the confirmation of connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through its one-dimensional (1D) and two-dimensional (2D) variants, is indispensable for unraveling the structure of complex organic molecules like this compound.

1D NMR (¹H and ¹³C): Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. ¹H NMR reveals the number, type, and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon backbone. Detailed spectral assignments for this compound and related compounds have been established using these techniques capes.gov.brchemfaces.comacs.orgmdpi.commdpi.comcore.ac.uknih.govmagritek.com.

2D NMR (COSY and NOESY):

COSY (Correlation Spectroscopy): This technique maps scalar couplings between protons, revealing which protons are vicinal (separated by three bonds) numberanalytics.comcreative-biostructure.comweebly.comomicsonline.orgresearchgate.net. By tracing these correlations, chemists can establish proton-proton connectivity and build up structural fragments of the molecule numberanalytics.comcreative-biostructure.comomicsonline.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons, indicating which protons are close to each other in three-dimensional space, regardless of direct bonding numberanalytics.comweebly.comomicsonline.org. This is vital for determining stereochemistry and conformational preferences, such as the orientation of the methyl ether group in this compound's side chain capes.gov.bracs.orgnih.gov. Low-temperature NOESY experiments have been instrumental in characterizing the conformational equilibrium of this compound and its derivatives capes.gov.bracs.orgnih.gov.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns.

Molecular Weight and Formula: High-resolution mass spectrometry (HRMS) can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the precise determination of the molecular formula jst.go.jpchromatographyonline.comresearchgate.netwindows.netnih.govthermofisher.com. For this compound, HRMS has been used to confirm its molecular formula, which is C₂₁H₂₄N₂O₂ jst.go.jp.

Fragmentation Analysis: In MS/MS (tandem mass spectrometry), the molecular ion is fragmented, and the resulting fragment ions provide structural information. Analyzing these fragmentation pathways can help in identifying structural features and confirming the identity of the compound jst.go.jpwindows.netresearchgate.netsavemyexams.commsu.edu. For instance, specific fragment ions and their pathways have been inferred for this compound and related alkaloids jst.go.jp.

X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure and absolute configuration of chiral molecules.

Crystal Structure and Absolute Configuration: While direct X-ray crystallographic data for this compound itself might be limited in readily accessible literature, X-ray diffraction studies are crucial for establishing the absolute configuration of related indole (B1671886) alkaloids researchgate.netpdfdrive.toresearchgate.netd-nb.infosoton.ac.uk. These studies involve analyzing the diffraction pattern of single crystals to map the precise arrangement of atoms in space, including the stereochemistry at chiral centers. This information is critical for understanding the molecule's handedness and spatial orientation researchgate.netresearchgate.netd-nb.info.

Computational Methods for Conformational Analysis

Computational methods complement experimental spectroscopic data by providing theoretical insights into molecular conformations, energy landscapes, and dynamic behaviors.

Molecular mechanics force fields, such as Amber and MMFF, are widely used to model the potential energy surface of molecules and predict their stable conformations.

Conformational Equilibria: Force-field calculations, particularly using the Amber force field, have been employed to study the conformational equilibria of this compound and dihydrothis compound (B1227059), including side-chain rotation and bridgehead nitrogen inversion capes.gov.bracs.orgnih.gov. These methods have shown good agreement with experimental ¹H NMR data, although they sometimes identify rotamers as nearly isoenergetic, making precise experimental energy differences challenging to reproduce capes.gov.bracs.orgnih.gov. Amber has been noted to provide more accurate results compared to MMFF and DFT in some studies of these alkaloids capes.gov.bracs.org.

Ab initio and DFT methods offer a more rigorous quantum mechanical approach to calculating molecular properties, including energies, electronic structures, and conformational preferences.

Energy Minimization and Torsional Potentials: These methods are used to determine the lowest energy conformations of a molecule by mapping its potential energy surface utwente.nlpsu.edu. DFT calculations, specifically at the B3LYP/6-31G* level, have been applied alongside force-field methods to study the conformational equilibria of this compound and dihydrothis compound, yielding results consistent with experimental NMR data capes.gov.bracs.orgnih.gov. These calculations help in understanding the torsional potentials around specific bonds, which dictate the flexibility of the molecule utwente.nl.

Molecular Dynamics (MD) Simulations

Computational methods, including force-field calculations (such as Amber and MMFF) and ab initio methods (like density-functional theory at the B3LYP/6-31G level), have been instrumental in studying the conformational landscape of this compound nih.govcapes.gov.bracs.orgacs.orgacs.orgchemfaces.comresearchgate.net. These computational approaches were utilized to investigate the conformational equilibria and the dynamics of bridgehead nitrogen inversion within the molecule nih.govcapes.gov.bracs.orgacs.orgchemfaces.comresearchgate.net. Studies comparing different computational models found that the Amber force field provided the most accurate results when compared with experimental data for this compound and its related compounds nih.govcapes.gov.bracs.orgacs.orgacs.orgchemfaces.com. While these studies did not exclusively detail MD simulations in isolation, the force-field calculations are foundational to MD simulations and were used to model dynamic processes nih.govcapes.gov.bracs.orgacs.orgchemfaces.comresearchgate.net.

Investigation of Conformational Equilibria and Dynamics

The conformational equilibria and dynamics of this compound have been characterized through variable-temperature 1H NMR spectroscopy, a technique that allows for the observation of dynamic processes affecting molecular structure nih.govcapes.gov.bracs.orgacs.orgacs.orgchemfaces.comrsc.org. These studies revealed that dynamic processes significantly influence the 1H NMR spectra of this compound, leading to phenomena such as line broadening at room temperature for some resonances acs.orgacs.org.

Side Chain Rotation

A key conformational dynamic process identified in this compound involves the rotation of its 3-methoxypropenoate side chain nih.govcapes.gov.bracs.orgacs.orgacs.orgchemfaces.com. Detailed analysis using line-shape analysis of NMR spectra at varying temperatures has yielded activation parameters for this rotation. For this compound, the enthalpy of activation (ΔH‡) was determined to be 60 ± 6 kJ/mol, with an entropy of activation (ΔS‡) of 24 ± 6 J/mol·K. The free energy difference (ΔG°) between the major and minor rotamers was calculated as 1.3 kJ/mol at -45 °C nih.govcapes.gov.bracs.orgacs.orgacs.orgchemfaces.com. At 0 °C, the exchange rate for this compound's rotamers was approximately 350 s⁻¹ nih.govcapes.gov.bracs.orgacs.orgchemfaces.com. Low-temperature NOESY spectra helped in identifying the major and minor conformations, which differ in the position of the methyl ether group relative to the ring plane nih.govacs.orgacs.org.

Table 1: Conformational Parameters for Side Chain Rotation

| Compound | Process | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG° (kJ/mol) at (°C) | Exchange Rate at 0°C (s⁻¹) |

| This compound | Side Chain Rotation | 60 ± 6 | 24 ± 6 | 1.3 at -45°C | 350 |

| Dihydrothis compound | Side Chain Rotation | 71 ± 6 | 33 ± 6 | 1.1 at -40°C | 9 |

Bridgehead Nitrogen Inversion

The conformational analysis also extended to the inversion of the bridgehead nitrogen atom within the this compound structure nih.govcapes.gov.bracs.orgacs.orgchemfaces.comresearchgate.net. Computational studies investigating this phenomenon indicated that the different rotameric states were found to be essentially isoenergetic. Furthermore, the energy differences observed experimentally were too small to be precisely reproduced by theoretical calculations nih.govcapes.gov.bracs.orgacs.orgacs.orgchemfaces.comresearchgate.net.

Molecular Pharmacology and Receptor Interactions

Ligand-Receptor Binding Affinity Profiling

Studies have investigated corynantheine's interaction with various receptor families, including opioid, adrenergic, and serotonin (B10506) receptors, as well as other targets relevant to neurodegenerative diseases.

This compound alkaloids, as a class, are known to exhibit affinity for opioid receptors researchgate.netresearcher.lifeub.eduresearcher.life. Specifically, this compound has been mentioned in the context of delta opioid receptor antagonism google.com. While direct quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at specific opioid receptor subtypes (μ, δ, κ) are not extensively detailed in the available literature, molecular docking studies suggest that related alkaloids within the Mitragyna genus, which share structural similarities with this compound, may adopt a binding pose at the μ-opioid receptor that differs from classical opioids researchgate.net.

Specific binding affinity data for this compound at adrenergic receptor subtypes are limited in the reviewed literature. However, related this compound-type alkaloids, such as corynantheidine (B1225087), have demonstrated moderate nanomolar affinity for α1D adrenergic receptors (Ki = 41 nM) nih.gov. Structure-activity relationship studies for yohimbine (B192690) and its analogs have also explored their interactions with alpha-1 and alpha-2 adrenoceptors ub.edu.

Direct experimental data detailing this compound's binding affinities for specific serotonin receptor subtypes, such as 5-HT1A and 5-HT2B, are not prominently featured in the provided research snippets. However, other alkaloids found in related plant sources, like paynantheine (B163193) and speciogynine, have shown high affinity for 5-HT1A and 5-HT2B receptors nih.govresearchgate.net.

This compound has been identified as a likely key component in the treatment of Alzheimer's disease (AD) mdpi.comnih.govencyclopedia.pubsemanticscholar.orgnih.gov. Molecular docking studies have been conducted to verify the binding of this compound to core targets associated with amyloid-beta (Aβ) and tau pathology mdpi.comsemanticscholar.orgnih.gov. Several targets significantly correlated with Aβ and tau pathology have been identified, including those implicated in Aβ pathology (e.g., ADAM17, BACE1, CAPN1) and tau pathology (e.g., CCND1, CHRM2, ECE1), as well as targets associated with both (e.g., ADRB2, CASP1, CCR5, CDK5, GSK3B, MMP2) mdpi.com. Specific binding affinity data for this compound with Sirtuin 1 or Sirtuin 2 enzymes was not found in the reviewed literature.

G-Protein Signaling and Biased Agonism Studies

Information regarding this compound's specific involvement in G-protein signaling pathways or biased agonism studies is not explicitly detailed in the provided research snippets. However, related compounds, such as mitragynine (B136389), have been noted for their functional selectivity towards G-protein signaling, with no measurable recruitment of β-arrestin researchgate.net. Studies on biased agonism have been conducted for other opioid receptor ligands, exploring the separation of therapeutic effects from adverse events unite.itfrontiersin.orgnih.govnih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been conducted for the broader class of this compound alkaloids, exploring how structural modifications influence their biological activities researchgate.netcapes.gov.br. SAR investigations have also been performed on related compounds, including mitragynine and its derivatives, and corynantheidine, providing insights into their interactions with opioid receptors researchgate.netsmolecule.comnih.gov.

Analytical Method Development for Quantification

Chromatographic Quantification Techniques

Chromatographic methods are instrumental in separating corynantheine from a complex mixture of other alkaloids and plant constituents, thereby allowing for its precise quantification. High-performance liquid chromatography, ultra-performance liquid chromatography coupled with mass spectrometry, and gas chromatography-mass spectrometry are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of indole (B1671886) alkaloids. researchgate.netijcmas.com The separation in HPLC is typically achieved on a reversed-phase column, such as a C8 or C18, where the separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. ijcmas.comresearchgate.net

For the quantification of this compound and related alkaloids, a common approach involves using a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, often with the addition of an acid such as formic acid to improve peak shape and resolution. researchgate.netnih.gov Detection is frequently performed using an ultraviolet (UV) or photodiode array (PDA) detector. The selection of the detection wavelength is critical for sensitivity and selectivity.

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase C8 or C18 |

| Mobile Phase | Methanol:Water or Acetonitrile:Water gradients, often with formic acid |

| Detector | UV or Photodiode Array (PDA) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. measurlabs.comnih.gov This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. nih.gov The coupling of UPLC with tandem mass spectrometry (MS/MS) provides a highly selective and sensitive detection method, making it ideal for the quantification of this compound in complex matrices. measurlabs.commdpi.com

A typical UPLC-MS/MS method for this compound would employ a C18 column, such as a Waters Acquity BEH C18, with a gradient elution using a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

| Parameter | Description |

|---|---|

| Chromatography System | Waters Acquity I-Class UPLC™ |

| Column | Waters Acquity BEH C18 (e.g., 2.1 × 50 mm, 1.7 µm) |

| Mobile Phase | A: 10 mM Ammonium acetate buffer (pH 3.5), B: Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Detection | Xevo TQS Micro™ Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of indole alkaloids. oup.comnotulaebotanicae.ro In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separation is carried out in a capillary column, such as a DB-1 or HP-5MS. oup.comnotulaebotanicae.ro Helium is commonly used as the carrier gas. oup.com The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different boiling points. notulaebotanicae.ro

Following separation by GC, the analytes are detected by a mass spectrometer. The mass spectra obtained provide detailed structural information, which aids in the identification of the compounds. notulaebotanicae.ro For quantification, specific ions characteristic of this compound are monitored.

| Parameter | Description |

|---|---|

| Column | DB-1 or HP-5MS quartz capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (99.999%) |

| Injection Mode | Split or splitless |

| Temperature Program | Initial temperature followed by a ramp to a final temperature (e.g., 120°C to 280°C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | Typically 33 to 650 Da |

Nuclear Magnetic Resonance (NMR)-Based Quantification (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a valuable tool for the quantification of natural products, including alkaloids. acs.org A key advantage of qNMR is that it is a primary ratio method, meaning it does not require a calibration curve prepared from a standard of the analyte. nih.gov

In the ¹H NMR spectrum of this compound, specific proton signals can be used for quantification. acs.org Research has shown that the highly deshielded signal of the indole NH proton, which appears in the region of δH 10–11, can be utilized for the quantification of indole alkaloids. acs.orgnih.gov This signal is often well-separated from other resonances in the spectrum, which is a crucial requirement for accurate integration. nih.gov The practicability of using the NH proton signal for qNMR analysis has been demonstrated for oxindole (B195798) alkaloids and can be extended to this compound and its analogues. acs.orgnih.gov

The choice of solvent is critical in qNMR as it can significantly influence the separation of signals in the ¹H NMR spectrum. acs.org For the quantification of indole alkaloids using the NH proton signal, aprotic solvents are preferred. Dimethyl sulfoxide-d₆ (DMSO-d₆) has been identified as an optimal solvent as it enables the observation of the highly deshielded NH signal. acs.orgnih.gov Other common deuterated solvents that have been tested include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and pyridine-d₅. acs.orgnih.gov The selection of the appropriate solvent ensures that the quantitative signals are well-resolved from other resonances in the sample. acs.org

| Parameter | Description |

|---|---|

| Spectrometer | e.g., 600 MHz NMR spectrometer |

| Quantitative Signal | Indole NH proton signal (δH 10–11) |

| Optimal Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Internal Standard | Selected based on purity, stability, and non-overlapping signals (e.g., 3,4,5-trimethoxybenzaldehyde) |

Q & A

Q. How can systematic reviews on this compound avoid bias in literature selection?

- Methodological Answer :

- PRISMA protocol : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥n=5 replicates).

- Database searches : Use PubMed, SciFinder, and EMBASE with controlled vocabularies (MeSH terms: “this compound/pharmacology”).

- Risk-of-bias assessment : Apply ROB2 or SYRCLE tools to exclude low-quality studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.